molecular formula C17H9N5O B15164701 9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- CAS No. 192826-81-6

9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-

Cat. No.: B15164701
CAS No.: 192826-81-6
M. Wt: 299.29 g/mol
InChI Key: LKZMOOCGXFTMGM-UHFFFAOYSA-N
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Description

9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- is a heterocyclic compound that features a fused indeno-pyridazinone core with an azido and phenyl substituent. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions to form the indeno-pyridazinone core. The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the azide source .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The indeno-pyridazinone core may interact with enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl- stands out due to its unique combination of an indeno-pyridazinone core with azido and phenyl substituents.

Properties

CAS No.

192826-81-6

Molecular Formula

C17H9N5O

Molecular Weight

299.29 g/mol

IUPAC Name

1-azido-4-phenylindeno[1,2-d]pyridazin-9-one

InChI

InChI=1S/C17H9N5O/c18-22-21-17-14-13(11-8-4-5-9-12(11)16(14)23)15(19-20-17)10-6-2-1-3-7-10/h1-9H

InChI Key

LKZMOOCGXFTMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=C2C4=CC=CC=C4C3=O)N=[N+]=[N-]

Origin of Product

United States

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